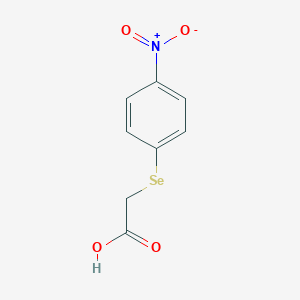
2-(4-nitrophenyl)selanylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenyl)selanylacetic acid is an organoselenium compound characterized by the presence of a seleno group attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)selanylacetic acid typically involves the reaction of p-nitrophenylacetic acid with selenium reagents under controlled conditions. One common method includes the use of selenium dioxide (SeO₂) as an oxidizing agent to introduce the seleno group into the acetic acid structure. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature and reaction time carefully monitored to ensure optimal yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to produce the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-nitrophenyl)selanylacetic acid undergoes various chemical reactions, including:
Oxidation: The seleno group can be further oxidized to form selenoxides or selenones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The seleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO₂) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as thiols or amines can be used to replace the seleno group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the seleno group can yield selenoxides, while reduction of the nitro group can produce p-aminophenylacetic acid .
Aplicaciones Científicas De Investigación
2-(4-nitrophenyl)selanylacetic acid has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: The compound’s unique properties make it a potential candidate for drug development, particularly in designing molecules with antioxidant or anticancer activities.
Biological Studies: It can be used to study the effects of selenium-containing compounds on biological systems, including their role in enzyme inhibition and redox regulation.
Industrial Applications:
Mecanismo De Acción
The mechanism by which 2-(4-nitrophenyl)selanylacetic acid exerts its effects involves interactions with molecular targets and pathways. The seleno group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes, altering their activity and affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
p-Nitrophenylacetic acid: Lacks the seleno group, making it less reactive in redox reactions.
Selenoacetic acid: Contains a seleno group but lacks the nitro group, resulting in different chemical properties and reactivity.
p-Nitrophenylselenol: Similar structure but with a selenol group instead of a selenoacetic acid moiety.
Uniqueness
2-(4-nitrophenyl)selanylacetic acid is unique due to the presence of both a nitro group and a seleno group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
17893-55-9 |
|---|---|
Fórmula molecular |
C8H7NO4Se |
Peso molecular |
260.12 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)selanylacetic acid |
InChI |
InChI=1S/C8H7NO4Se/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11) |
Clave InChI |
YQPXZFWIJXKUPR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[Se]CC(=O)O |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])[Se]CC(=O)O |
Key on ui other cas no. |
17893-55-9 |
Sinónimos |
[(p-Nitrophenyl)seleno]acetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















